Cas no 145513-92-4 ((2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid)
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylicacid, octahydro-, (2R,3aS,7aR)-
- (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
- Trans-perhydroindolic acid
- Perindopril Related Compound 4
- 1H-Indole-2-carboxylicacid,octahydro-,(2R,3aS,7aR)-(9CI)
- (2R,3aS,7aR)-Octahydro-indole-2-carboxylic acid
- SCHEMBL5429033
- 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aS,7aR)-
- 108507-42-2
- (2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
- (R)Octahydro-1H-indole-2-carboxylic acid
- (2R, 3aR,7aS)-Octahydro-indole-2-carboxylic acid
- DTXSID801229722
- 145513-92-4
- [2R-(2alpha,3aalpha,7abeta)]-Octahydro-1H-Indole-2-carboxylic Acid
- [2R-(2a,3aa,7ass)]-Octahydro-1H-Indole-2-carboxylic Acid
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- MDL: MFCD18833448
- Inchi: 1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1
- InChI Key: CQYBNXGHMBNGCG-XLPZGREQSA-N
- SMILES: OC([C@H]1C[C@@H]2CCCC[C@H]2N1)=O
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 268-270 °C
- Boiling Point: 318.6±25.0 °C at 760 mmHg
- Flash Point: 146.5±23.2 °C
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O236530-10mg |
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid |
145513-92-4 | 10mg |
$345.00 | 2023-05-17 | ||
| TRC | O236530-100mg |
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid |
145513-92-4 | 100mg |
$2738.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y1126778-250mg |
(2R,3aS,7aR)-Octahydro-indole-2-carboxylic acid |
145513-92-4 | 95% | 250mg |
$1095 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126778-500mg |
(2R,3aS,7aR)-Octahydro-indole-2-carboxylic acid |
145513-92-4 | 95% | 500mg |
$1765 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126778-1g |
(2R,3aS,7aR)-Octahydro-indole-2-carboxylic acid |
145513-92-4 | 95% | 1g |
$3225 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126778-5g |
(2R,3aS,7aR)-Octahydro-indole-2-carboxylic acid |
145513-92-4 | 95% | 5g |
$11115 | 2024-07-28 | |
| Chemenu | CM238989-100mg |
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid |
145513-92-4 | 95% | 100mg |
$4738 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1126778-100mg |
(2R,3aS,7aR)-Octahydro-indole-2-carboxylic acid |
145513-92-4 | 95% | 100mg |
$665 | 2024-07-28 | |
| TRC | O236530-500mg |
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid |
145513-92-4 | 500mg |
$ 11200.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1126778-50mg |
(2R,3aS,7aR)-Octahydro-indole-2-carboxylic acid |
145513-92-4 | 95% | 50mg |
$455 | 2024-07-28 |
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 145513-92-4, commonly referred to as (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of indole derivatives, which are known for their diverse biological activities and structural versatility. The indole core of this molecule serves as a scaffold for various functional groups, making it a valuable substrate for drug discovery and chemical synthesis.
Recent advancements in synthetic methodologies have enabled researchers to explore the stereochemistry and biological properties of this compound in greater depth. The specific stereochemistry of (2R,3aS,7aR) configuration plays a crucial role in determining its pharmacokinetic properties and bioavailability. Studies have shown that this compound exhibits potential as a neuroprotective agent, with promising results in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid involves a multi-step process that combines principles from stereochemistry and catalytic asymmetric synthesis. Researchers have employed various strategies, including the use of chiral catalysts and enantioselective reactions, to achieve high enantiomeric excess in the final product. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production of this compound for pharmaceutical applications.
In terms of biological activity, this compound has demonstrated significant potential in modulating neurotransmitter systems and inhibiting enzymes associated with oxidative stress. For instance, studies have highlighted its ability to scavenge free radicals and reduce oxidative damage in neuronal cells. Furthermore, its anti-inflammatory properties have been explored in the context of chronic inflammatory diseases, offering a new avenue for therapeutic intervention.
One of the most exciting developments in recent research is the exploration of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid as a lead compound for drug development. Its unique structure allows for further functionalization to enhance its pharmacokinetic profile and target specificity. For example, researchers have investigated the addition of various substituents to improve its solubility and bioavailability while maintaining its biological activity.
The application of advanced computational techniques has also provided valuable insights into the molecular interactions of this compound with its target proteins. Molecular docking studies have revealed key binding motifs that contribute to its efficacy as a therapeutic agent. These findings are instrumental in guiding rational drug design efforts aimed at optimizing its therapeutic potential.
In conclusion, (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid represents a promising candidate in the quest for novel therapeutic agents. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in future drug development pipelines. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to make significant contributions to the field of medicinal chemistry.
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